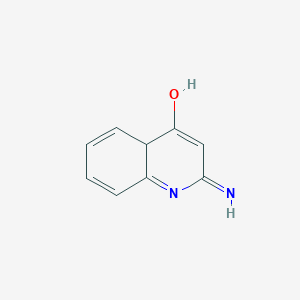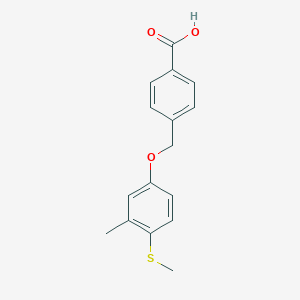
S-Adenosyl-L-methionine (chloride dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Adenosyl-L-methionine (chloride dihydrochloride): is a compound that plays a crucial role in various biological processes. It is a derivative of methionine, an essential amino acid, and is involved in methylation reactions, which are vital for cellular functions such as gene expression, protein function, and lipid metabolism . This compound is commonly used in scientific research and has therapeutic applications in medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Adenosyl-L-methionine (chloride dihydrochloride) is synthesized from methionine and adenosine triphosphate (ATP) through the action of the enzyme methionine adenosyltransferase . The reaction involves the transfer of an adenosyl group from ATP to methionine, forming S-Adenosyl-L-methionine. The chloride dihydrochloride form is obtained by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of S-Adenosyl-L-methionine (chloride dihydrochloride) typically involves fermentation processes using genetically engineered microorganisms that overproduce methionine adenosyltransferase . The compound is then extracted and purified through various chromatographic techniques to achieve the desired purity and stability.
Chemical Reactions Analysis
Types of Reactions: S-Adenosyl-L-methionine (chloride dihydrochloride) primarily undergoes methylation reactions, where it donates a methyl group to various substrates, including proteins, lipids, and nucleic acids . These reactions are catalyzed by methyltransferases.
Common Reagents and Conditions: The methylation reactions involving S-Adenosyl-L-methionine (chloride dihydrochloride) typically require the presence of specific methyltransferase enzymes and occur under physiological conditions (pH 7.4, 37°C) .
Major Products: The major products of these methylation reactions are methylated substrates and S-adenosyl-L-homocysteine . The latter can be further metabolized to homocysteine, which is involved in the transsulfuration pathway.
Scientific Research Applications
Chemistry: In chemistry, S-Adenosyl-L-methionine (chloride dihydrochloride) is used as a methyl donor in various synthetic reactions to study the effects of methylation on different compounds .
Biology: In biological research, this compound is used to investigate the role of methylation in gene expression, protein function, and cellular signaling pathways . It is also used in studies related to epigenetics and the regulation of gene activity.
Medicine: Therapeutically, S-Adenosyl-L-methionine (chloride dihydrochloride) is used as a nutritional supplement for the treatment of conditions such as osteoarthritis, liver disease, and depression . It has been shown to have hepatoprotective and anti-inflammatory effects.
Industry: In the industrial sector, S-Adenosyl-L-methionine (chloride dihydrochloride) is used in the production of pharmaceuticals and nutraceuticals . It is also used in the development of diagnostic assays for methylation-related disorders.
Mechanism of Action
S-Adenosyl-L-methionine (chloride dihydrochloride) exerts its effects by acting as a methyl donor in methylation reactions . The methyl group from S-Adenosyl-L-methionine is transferred to various substrates by methyltransferase enzymes, resulting in the formation of methylated products and S-adenosyl-L-homocysteine . This process is essential for the regulation of gene expression, protein function, and lipid metabolism. The compound also plays a role in the transsulfuration pathway, which is involved in the synthesis of cysteine and glutathione .
Comparison with Similar Compounds
S-Adenosyl-L-homocysteine: A product of the methylation reactions involving S-Adenosyl-L-methionine. It is further metabolized to homocysteine.
Methionine: The precursor of S-Adenosyl-L-methionine, involved in various metabolic pathways.
Adenosine triphosphate (ATP): Provides the adenosyl group for the synthesis of S-Adenosyl-L-methionine.
Uniqueness: S-Adenosyl-L-methionine (chloride dihydrochloride) is unique due to its role as a universal methyl donor in biological systems . Its ability to transfer methyl groups to a wide range of substrates makes it essential for numerous cellular processes, including gene expression, protein function, and lipid metabolism . Additionally, its therapeutic applications in treating liver disease, osteoarthritis, and depression highlight its significance in medicine .
Properties
Molecular Formula |
C15H25Cl3N6O5S |
|---|---|
Molecular Weight |
507.8 g/mol |
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;chloride;dihydrochloride |
InChI |
InChI=1S/C15H22N6O5S.3ClH/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;;;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);3*1H/t7-,8+,10?,11-,14+,27?;;;/m0.../s1 |
InChI Key |
KBAFOJZCBYWKPU-GIPPRUPOSA-N |
Isomeric SMILES |
C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl.Cl.[Cl-] |
Canonical SMILES |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl.Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methylsulfanyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12366271.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] docosanethioate;azane](/img/structure/B12366294.png)
![(6aR)-1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium;iodide](/img/structure/B12366296.png)


![(1R,2R)-2-[(3-methoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12366310.png)






